Product packaging for 8-(6-Chloropyrazin-2-yl)quinoline(Cat. No.:)

8-(6-Chloropyrazin-2-yl)quinoline

Cat. No.: B13867085
M. Wt: 241.67 g/mol
InChI Key: ZSTTTZMBLDMPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(6-Chloropyrazin-2-yl)quinoline is a novel chemical hybrid featuring a quinoline core linked to a chloropyrazine ring. The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, renowned for its diverse biological activities and widespread presence in pharmacologically active compounds . Quinoline derivatives have established roles as key intermediates in the synthesis of compounds with antimalarial, anticancer, and antimicrobial properties . The pyrazine ring, a nitrogen-containing heterocycle, is another valuable scaffold in pharmaceutical research. The specific chlorine substituent on the pyrazine ring can enhance molecular interactions and serve as a reactive handle for further synthetic modification via cross-coupling reactions, making this compound a versatile building block for developing new molecular entities . The fusion of these two heterocyclic systems into a single architecture is a common strategy in molecular hybridization, aimed at creating novel compounds with potential multi-target activities or improved efficacy for chemical biology and drug discovery programs . Researchers can utilize this compound as a core scaffold to generate libraries of derivatives for high-throughput screening or as a precise tool for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClN3 B13867085 8-(6-Chloropyrazin-2-yl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClN3

Molecular Weight

241.67 g/mol

IUPAC Name

8-(6-chloropyrazin-2-yl)quinoline

InChI

InChI=1S/C13H8ClN3/c14-12-8-15-7-11(17-12)10-5-1-3-9-4-2-6-16-13(9)10/h1-8H

InChI Key

ZSTTTZMBLDMPEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CN=CC(=N3)Cl)N=CC=C2

Origin of Product

United States

Synthetic Methodologies for 8 6 Chloropyrazin 2 Yl Quinoline and Its Analogues

Retrosynthetic Analysis of the Pyrazinylquinoline Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into a sequence of progressively simpler precursor structures. actascientific.com For the 8-(pyrazinyl)quinoline scaffold, the primary disconnection is the strategic C-C or C-N bond linking the two heterocyclic systems.

A C-C bond disconnection between the quinoline (B57606) C8 and the pyrazine (B50134) C2 positions is the most direct approach. This leads to two primary synthetic routes depending on which fragment acts as the nucleophile or electrophile in a cross-coupling reaction:

Route A: This involves a quinoline-based organometallic reagent (e.g., a boronic acid or ester) and a halogenated pyrazine. The key synthons are an 8-quinolyl nucleophile and a 2-halopyrazine electrophile.

Route B: This route utilizes a pyrazine-based organometallic species and a halogenated quinoline, typically 8-bromoquinoline (B100496) or 8-chloroquinoline. The corresponding synthons are a 2-pyrazinyl nucleophile and an 8-quinolyl electrophile.

An alternative C-N bond disconnection strategy could also be envisioned, which would involve coupling an 8-aminoquinoline with a suitable pyrazine precursor. This approach, however, leads to a different class of compounds (aminopyrazinylquinolines) rather than the direct C-C linked scaffold of the target molecule. The choice between these C-C coupling strategies often depends on the commercial availability and stability of the starting materials and the desired regiochemical outcome. youtube.com

Direct Coupling Strategies for the 8-Pyrazinyl Quinoline Linkage

The formation of the C8-C2' bond between the quinoline and pyrazine rings is most effectively achieved through direct coupling methodologies, predominantly transition-metal-catalyzed cross-coupling reactions.

Transition metal-catalyzed reactions are foundational for constructing C-C and C-N bonds in heteroaromatic systems. rsc.org For the synthesis of 8-(6-Chloropyrazin-2-yl)quinoline, Suzuki, Buchwald-Hartwig, and Sonogashira couplings are highly relevant.

Suzuki-Miyaura Coupling : This reaction is one of the most powerful methods for forming C-C bonds by coupling an organoboron compound with a halide or triflate. organic-chemistry.orgorganic-chemistry.org For the target molecule, this could involve the reaction of an 8-haloquinoline with a pyrazinylboronic acid or vice versa. nih.govmdpi.com The reaction is valued for the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds between amines and aryl halides. wikipedia.orgacsgcipr.org While not directly applicable for the C-C linkage in the target compound, it is a crucial method for synthesizing analogues where the rings are linked by a nitrogen atom (e.g., coupling 8-aminoquinoline with a chloropyrazine). semanticscholar.org

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org It could be employed to synthesize alkynyl-linked pyrazinylquinoline precursors, which can be subsequently reduced or further functionalized. The reaction is typically carried out under mild, basic conditions. wikipedia.orglibretexts.org

Palladium-catalyzed N-arylation, a cornerstone of modern organic synthesis, is primarily used to form C-N bonds. In the context of pyrazinylquinoline synthesis, this methodology is not for the direct C-C linkage of this compound but is vital for creating nitrogen-linked analogues. The Buchwald-Hartwig amination allows for the coupling of various amines with aryl halides. wikipedia.org Specifically, 8-aminoquinoline could be coupled with a halopyrazine, such as 2,6-dichloropyrazine, to yield N-(pyrazinyl)quinolin-8-amine derivatives.

The efficiency of these couplings relies heavily on the choice of palladium catalyst, ligand, and base. nih.gov Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. nih.govresearchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig C-N Coupling

Aryl HalideAmineCatalyst/LigandBaseSolventYield
Heteroaryl HalidePrimary AminePd(dba)₂ / tBuDavePhosNaOtBuTolueneGood to Excellent researchgate.net
Aryl BromideAryl AmidinePd₂(dba)₃ / XPhosK₃PO₄t-BuOHHigh
6-Bromo-dihydropyrrolo[1,2-a]pyrazineCyclic Secondary AminePd₂(dba)₃ / BINAPNaOtBuTolueneModerate to Good nih.gov

A significant challenge in the synthesis of 8-substituted quinolines is controlling regioselectivity. The electronic properties of the quinoline ring often favor functionalization at the C2 or C4 positions. nih.gov Achieving selective C-C bond formation at the C8 position requires specific strategies.

One effective approach is the use of a directing group, such as an N-oxide, on the quinoline nitrogen. acs.orgnih.gov The N-oxide can chelate to the palladium catalyst, directing the C-H activation and subsequent arylation specifically to the C8 position. acs.orgutrgv.edu Mechanistic studies suggest that additives like acetic acid can play a crucial role in the rate-determining cyclopalladation step, favoring the C8 position. nih.gov

The choice of ligand is also critical in governing regioselectivity. In the absence of a directing group, sterically demanding ligands can influence the site of coupling. However, for C8 selectivity, the directing group approach is generally more reliable. acs.orgutrgv.edu Following the C8-arylation, the N-oxide can be readily removed via reduction to afford the final 8-arylquinoline product. acs.org

Table 2: Influence of Conditions on Regioselectivity of Quinoline Arylation

Quinoline SubstrateCatalyst SystemKey Additive/SolventMajor ProductReference
Quinoline N-oxidePd(OAc)₂Acetic AcidC8-Arylation acs.orgnih.gov
Quinoline N-oxidePd catalyst with phosphine ligandNeutral (e.g., DMF, dioxane)C2-Arylation acs.org
QuinolineRh₂(OAc)₄ / IMes ligand-C8-Arylation nih.gov

In pursuit of more sustainable and cost-effective synthetic methods, ligand-free and aerobic oxidative coupling reactions have emerged as powerful alternatives. These methods often avoid the need for expensive and air-sensitive phosphine ligands and pre-functionalized starting materials.

Ligand-free palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C8 position. acs.org These reactions typically use a simple palladium salt like Pd(OAc)₂ in a suitable solvent system. Aerobic oxidation utilizes molecular oxygen, often from the air, as the terminal oxidant, producing water as the only byproduct, which is environmentally benign. nih.govrsc.org Copper-catalyzed systems have also been developed for the dehydrogenative synthesis of N-heterocycles, further expanding the toolkit for these transformations. rsc.org While these C-H/C-H cross-coupling methods are highly attractive, they can sometimes suffer from challenges in controlling selectivity when both coupling partners have multiple C-H bonds available for activation.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods. researchgate.netnih.govmdpi.combohrium.com

For the synthesis of pyrazinylquinolines, microwave irradiation can dramatically reduce the time required for cross-coupling reactions. utrgv.edu For instance, palladium-catalyzed C8-arylation of quinoline N-oxides that might take several hours under conventional heating can often be completed in under an hour with microwave heating. acs.orgutrgv.edu This efficiency is particularly advantageous for high-throughput synthesis and library generation in drug discovery. The rapid heating provided by microwaves can also help to minimize the formation of side products that may occur during prolonged heating. nih.gov

Table 3: Comparison of Conventional vs. Microwave Heating for Quinoline Synthesis

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Pd-Catalyzed C8-Arylation of Quinoline N-Oxide12-24 hours< 1 hourComparable to improved utrgv.edu
Friedländer Quinoline SynthesisSeveral days (poor yield)5-10 minutes (excellent yield)Significant nih.gov
Synthesis of Quinolone-Hybrids8-12 hours10-20 minutesOften higher researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Synthesis of Precursor Heterocycles

The assembly of the constituent quinoline and pyrazine heterocycles is the foundational stage in the synthesis of this compound. A variety of established and modern synthetic strategies are available for the construction of these essential building blocks.

General Strategies for Quinoline Ring Formation

Several classic named reactions provide reliable pathways to the quinoline core, each offering distinct advantages in terms of substituent patterns and reaction conditions.

Skraup Synthesis : This is a long-established method for producing quinolines, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The reaction initiates with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. pharmaguideline.comuop.edu.pk Subsequent cyclization and oxidation yield the quinoline ring system. uop.edu.pkslideshare.net

Doebner-Miller Reaction : A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.com This method is versatile and allows for the preparation of a wide array of substituted quinolines. nih.gov

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by either an acid or a base and proceeds through an aldol condensation followed by a cyclodehydration to form the quinoline derivative. organicreactions.orgalfa-chemistry.comjk-sci.com

Conrad-Limpach Synthesis : In this method, anilines are condensed with β-ketoesters. jptcp.comwikipedia.org The reaction conditions can be controlled to selectively produce either 4-hydroxyquinolines at lower temperatures (kinetic control) or 2-hydroxyquinolines at higher temperatures (thermodynamic control). wikipedia.orgscribd.comyoutube.com

Interactive Data Table: Comparison of Quinoline Synthesis Methods

Method Reactants Key Reagents/Catalysts Primary Product Type
SkraupAniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)Unsubstituted or Substituted Quinolines
Doebner-MillerAniline, α,β-Unsaturated CarbonylAcid Catalyst (Lewis or Brønsted)Substituted Quinolines
Friedländer2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene GroupAcid or Base CatalystSubstituted Quinolines
Conrad-LimpachAniline, β-KetoesterHeat, Acid/Base Catalyst4-Hydroxyquinolines or 2-Hydroxyquinolines

General Strategies for Pyrazine Ring Formation

The synthesis of the pyrazine ring can be achieved through both traditional condensation reactions and more modern, atom-economical methods.

Acceptorless Dehydrogenative Coupling (ADC) : This approach offers an environmentally benign route to pyrazines. For instance, the dehydrogenative self-coupling of 2-amino alcohols can produce 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts. nih.govnih.govexlibrisgroup.com Ruthenium and manganese pincer complexes have been shown to effectively catalyze these transformations. acs.orgacs.org

Condensation Reactions : The most conventional and widely applied method for pyrazine synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. slideshare.netresearchgate.nettandfonline.com This method provides a straightforward route to substituted pyrazines, and the subsequent oxidation of the initially formed dihydropyrazine intermediate yields the aromatic pyrazine ring. slideshare.netresearchgate.net This strategy is highly adaptable for creating specifically substituted pyrazine precursors.

Introduction of Halogen Substituents on Pyrazine and Quinoline Moieties

The introduction of halogen atoms, particularly chlorine, onto the heterocyclic precursors is a crucial step for enabling subsequent cross-coupling reactions.

For the pyrazine moiety , a common method for introducing a chlorine atom is through the conversion of a pyrazinone (a pyrazine with a hydroxyl group) to a chloropyrazine. This is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃).

For the quinoline moiety , halogenation can be accomplished through several methods. Electrophilic substitution reactions can introduce halogens at the C-5 and C-8 positions under vigorous conditions. uop.edu.pkfirsthope.co.in More recently, methods for the regioselective, metal-free remote C-H halogenation of 8-substituted quinolines have been developed, providing access to C-5 halogenated quinolines. rsc.orgresearchgate.net These methods often utilize N-halosuccinimides (NCS, NBS, NIS) as the halogen source. rsc.orgorgsyn.org

Post-Coupling Functionalization of the this compound Core

Following the successful coupling of the quinoline and pyrazine precursors to form the this compound core, further functionalization can be undertaken to generate a library of analogues.

Reactivity of the 6-Chloro Substituent on the Pyrazine Ring in Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the pyrazine ring of the core structure is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles. youtube.com This allows for the displacement of the chloro group by a variety of nucleophiles, including amines, alcohols, and thiols. researchgate.netresearchgate.netnih.govmorressier.com This reactivity is a powerful tool for introducing diverse functional groups at this position, thereby modifying the steric and electronic properties of the molecule.

C-H Functionalization at Other Positions of the Quinoline and Pyrazine Rings

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of heterocyclic scaffolds. nih.govrsc.org

Quinoline Ring : The quinoline ring is amenable to various transition metal-catalyzed C-H functionalization reactions. nih.govnih.govscilit.com The nitrogen atom can act as a directing group, facilitating functionalization at the C-2 and C-8 positions. nih.gov However, methods for the functionalization of other, more distal positions (C-3, C-4, C-5, C-6, C-7) have also been developed, significantly broadening the scope of accessible derivatives. nih.gov

Pyrazine Ring : The electron-deficient nature of the pyrazine ring makes it a suitable candidate for certain C-H functionalization reactions. rsc.org For example, iron-catalyzed C-H functionalization with organoboron reagents has been successfully applied to pyrazines. nih.gov Palladium-catalyzed direct arylation of pyrazine N-oxides has also been reported as a method to introduce aryl groups onto the pyrazine core. rsc.orgnih.gov These methods provide efficient routes to further diversify the this compound structure. rsc.orgresearchgate.netrsc.org

Interactive Data Table: Overview of Post-Coupling Functionalization

Functionalization Type Target Ring Reactive Site Typical Reagents Transformation
Nucleophilic Aromatic Substitution (SₙAr)PyrazineC-6 (attached to Cl)Amines, Alcohols, ThiolsReplacement of the chloro group
C-H FunctionalizationQuinolineVarious (e.g., C-2, C-5, C-8)Transition Metal Catalysts, Aryl/Alkylating AgentsIntroduction of new C-C or C-heteroatom bonds
C-H FunctionalizationPyrazineVariousTransition Metal Catalysts, Organoboron ReagentsIntroduction of new C-C bonds

Derivatization via Carbon-Halogen Bond Transformations

The chlorine atom on the pyrazine ring of this compound serves as a versatile functional handle for synthesizing a wide array of analogues. The electron-deficient nature of the pyrazine ring, caused by its two nitrogen atoms, activates the carbon-halogen bond for transformations, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a principal pathway for derivatizing the chloropyrazine moiety. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.com A nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product. The reactivity of the chloroazine core is substantially enhanced by the ring's aza nitrogens through inductive and mesomeric effects. nih.gov A variety of nucleophiles can be employed to displace the chloride, allowing for the introduction of diverse functional groups.

Nucleophile TypeExample ReagentResulting Functional Group
Oxygen NucleophilesSodium Methoxide (NaOMe)Methoxy (-OCH₃)
Nitrogen NucleophilesMorpholine, AnilineMorpholinyl, Anilino (-NHR)
Sulfur NucleophilesSodium Bisulfide (NaSH)Thiol (-SH)
Carbon NucleophilesSodium Cyanide (NaCN)Cyano (-CN)

Transition-Metal-Catalyzed Cross-Coupling: The C-Cl bond can also function as an electrophilic site in various palladium-catalyzed cross-coupling reactions. researchgate.net These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In reactions like the Suzuki, Stille, or Sonogashira coupling, this compound acts as the halide partner, reacting with organoboron, organotin, or terminal alkyne reagents, respectively, to introduce new aryl, vinyl, or alkynyl substituents. organic-chemistry.orgwikipedia.org

Mechanistic Investigations of Key Synthetic Steps

The primary synthetic challenge in constructing this compound is the regioselective formation of the carbon-carbon bond between the C-8 position of the quinoline ring and the C-2 position of the pyrazine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a key strategy for forging this bond. researchgate.netmdpi.com A typical approach involves the reaction of an 8-functionalized quinoline (e.g., 8-bromoquinoline or quinolin-8-ylboronic acid) with a corresponding functionalized chloropyrazine.

Reaction Pathway Elucidation using Kinetic and Spectroscopic Methods

While specific mechanistic studies for the synthesis of this compound are not extensively documented in public literature, the pathways of the underlying reactions are well-investigated. Kinetic and spectroscopic methods are crucial for understanding reaction rates, identifying intermediates, and optimizing conditions. nih.govuwindsor.ca

Kinetic Analysis: Kinetic studies are employed to determine the reaction order and identify the rate-determining step of the catalytic cycle. nih.govresearchgate.net For palladium-catalyzed cross-coupling reactions, the cycle generally consists of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The rate-determining step can vary depending on the specific reactants, catalyst, ligands, and conditions. researchgate.netrsc.org By monitoring the concentration of reactants and products over time, often using techniques like UV-Vis or NMR spectroscopy, researchers can deduce the rate law and gain insight into the slowest, bottleneck step of the reaction.

Spectroscopic Methods: Spectroscopic techniques are invaluable for detecting and characterizing transient intermediates within the catalytic cycle. For instance, ³¹P NMR spectroscopy is frequently used to observe the palladium-phosphine complexes that are active catalytic species in Stille and Suzuki reactions. uwindsor.ca Other methods like in-situ FTIR or Raman spectroscopy can monitor changes in vibrational modes corresponding to bond formation and breaking. Spectroscopic analysis is also essential for the structural confirmation of the final synthesized compounds. mdpi.com

MethodApplication in Mechanistic StudiesInformation Gained
Kinetic Analysis Monitoring reaction progress via spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC)Reaction order, rate constants, activation energy, identification of the rate-determining step.
Spectroscopy In-situ monitoring of the reaction mixtureIdentification of transient intermediates, catalyst resting states, and active species.
³¹P NMR SpectroscopyCharacterization of palladium-phosphine complexesLigand coordination, structure of catalytic intermediates.
Mass SpectrometryAnalysis of reaction aliquots (e.g., ESI-MS)Detection of intermediates and products in the catalytic cycle.
Computational Methods Density Functional Theory (DFT) calculationsEnergy profiles of reaction pathways, transition state structures, thermodynamic and kinetic parameters. rsc.org

Role of Catalysts and Reagents in Stereochemical and Regiochemical Control

For the synthesis of this compound, which is an achiral molecule, the critical challenge is not stereocontrol but regiochemical control—specifically, ensuring functionalization at the C-8 position of the quinoline ring.

Regiochemical Control: Achieving selective C-8 functionalization of a quinoline ring is a significant synthetic hurdle. Modern methods often rely on transition-metal-catalyzed C-H activation, where the catalyst is directed to a specific position. nih.gov A common and effective strategy involves the use of quinoline-N-oxide as the substrate. researchgate.net The N-oxide functional group acts as a directing group, coordinating to the metal center (such as Palladium or Rhodium) and facilitating the activation of the adjacent C-H bond at the C-8 position through the formation of a stable five-membered cyclometalated intermediate. nih.govresearchgate.net This approach allows for direct C-8 arylation with high regioselectivity.

The choice of catalyst and ligands is paramount in controlling the efficiency and selectivity of these transformations. mdpi.comnih.gov Ligands can influence the steric and electronic environment of the metal center, thereby modulating its reactivity and directing the catalytic process to the desired position. nih.gov For example, specific phosphine ligands have been shown to be effective in palladium-catalyzed reactions for the synthesis of 8-arylquinolines. researchgate.net

Catalyst/Reagent SystemReaction TypeRole in Regiochemical Control
Pd(II) or Rh(III) with Quinoline-N-OxideC-H ArylationThe N-oxide acts as a directing group, guiding the metal catalyst to selectively activate the C-8 position. researchgate.net
Rh(NHC) CatalystsDirect C-H ArylationRhodium catalysts bearing N-heterocyclic carbene (NHC) ligands have been shown to selectively arylate quinolines at the C-8 position. dntb.gov.ua
Pd(OAc)₂ with Phosphine Ligands (e.g., n-BuPAd₂)Suzuki-Miyaura CouplingUsed in a one-pot borylation/coupling sequence of 8-haloquinolines to achieve high yields of 8-arylquinolines. researchgate.net

Structural Analysis of this compound Reveals Key Conformational and Spectroscopic Characteristics

Detailed spectroscopic and crystallographic studies are fundamental to understanding the three-dimensional structure and electronic properties of novel heterocyclic compounds. For this compound, a molecule of interest in medicinal and materials chemistry, a comprehensive analysis of its structure has been undertaken using a suite of advanced analytical techniques. These methods provide a complete picture of the molecule's connectivity, conformation, and the subtle non-covalent interactions that govern its solid-state architecture.

Electronic Structure and Reactivity Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov By calculating the electron density, DFT can determine the molecular geometry and various electronic properties, offering a theoretical framework to understand the molecule's behavior. nih.govresearchgate.net For complex heterocyclic systems like 8-(6-Chloropyrazin-2-yl)quinoline, methods such as B3LYP with a suitable basis set like 6-31+G(d,p) or 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.govresearchgate.netnih.gov

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals, Charge Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, facilitating electronic charge transfer. nih.gov Conversely, a larger gap indicates higher stability and lower reactivity. nih.gov

In this compound, the HOMO is expected to be distributed over the electron-rich quinoline (B57606) ring system, while the LUMO is likely centered on the electron-deficient pyrazine (B50134) ring, particularly influenced by the electronegative chlorine atom and nitrogen atoms. This spatial separation of frontier orbitals is characteristic of push-pull systems and influences the intramolecular charge transfer (ICT) properties of the molecule. nih.gov The charge distribution, calculable through methods like Natural Bond Orbital (NBO) analysis, would likely show negative charges concentrated around the nitrogen atoms of both the quinoline and pyrazine rings, as well as the chlorine atom, with positive charges on the adjacent carbon atoms.

Table 1: Representative Frontier Molecular Orbital Energies and Properties for Heterocyclic Systems based on DFT Calculations. (Note: These are illustrative values based on similar compounds and not specific experimental results for this compound).
ParameterValue (eV)Implication
EHOMO-6.5Electron-donating capability
ELUMO-2.5Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.0Chemical reactivity and kinetic stability

Electrostatic Potential Surface (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP analysis is expected to reveal the most negative potential localized around the nitrogen atoms of both the quinoline and pyrazine rings, indicating these are the primary sites for protonation and interaction with electrophiles. The region around the chlorine atom on the pyrazine ring would also exhibit negative potential. Conversely, areas of positive potential would be found on the hydrogen atoms and certain carbon atoms of the aromatic rings, particularly the carbon atom bonded to the chlorine, making it a likely site for nucleophilic attack.

Reactivity Descriptors (e.g., Fukui Functions, Local Electrophilicity/Nucleophilicity)

To quantify the reactivity of specific atomic sites within a molecule, reactivity descriptors derived from DFT, such as Fukui functions, are employed. nih.gov The Fukui function, ƒ(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes. Condensed Fukui functions are used to determine the reactivity of individual atoms.

ƒk+ measures the reactivity towards a nucleophilic attack.

ƒk- measures the reactivity towards an electrophilic attack.

ƒk0 measures the reactivity towards a radical attack.

For this compound, the Fukui functions would likely predict that the nitrogen atoms are the most susceptible to electrophilic attack. nih.gov The carbon atom attached to the chlorine on the pyrazine ring is expected to have a high ƒk+ value, marking it as the most probable site for nucleophilic substitution. nih.gov

Theoretical Prediction of Chemical Reactivity and Selectivity

The insights gained from quantum chemical calculations can be used to predict the outcomes of chemical reactions, including regioselectivity and the feasibility of different reaction pathways.

Computational Studies of Halogenation and Other Electrophilic/Nucleophilic Reactions on Halogenated Pyrazines and Quinolines

Computational studies on related halogenated heteroaromatic compounds provide a strong basis for predicting the reactivity of this compound. Due to the electron-withdrawing nature of the nitrogen atoms and the chlorine atom, the pyrazine ring is highly electron-deficient. This makes it particularly susceptible to nucleophilic aromatic substitution (SNAr), a common reaction for chloropyrazines. nih.govpuce.edu.ec Theoretical models can predict the activation barriers for the substitution of the chlorine atom by various nucleophiles.

Electrophilic substitution, on the other hand, would be more likely to occur on the more electron-rich quinoline ring. Computational analysis can help determine the most favorable position for electrophilic attack (e.g., on the carbocyclic part of the quinoline moiety), by comparing the energies of the possible intermediates.

Aromaticity and Electronic Delocalization within the Heterocyclic System

A comprehensive search of scientific literature and computational chemistry databases yielded no specific studies focused on the aromaticity and electronic delocalization of the compound this compound. While theoretical investigations and computational analyses are common for characterizing the electronic properties of heterocyclic systems, this particular molecule does not appear to have been the subject of such published research.

Aromaticity is a fundamental concept in chemistry used to describe the increased stability of cyclic molecules due to the delocalization of π-electrons. mdpi.comnih.gov This property is typically quantified using various theoretical descriptors, including:

Geometric descriptors: The Harmonic Oscillator Model of Aromaticity (HOMA) is a common method that evaluates the bond length alternation in a ring. A value closer to 1 indicates higher aromaticity.

Magnetic descriptors: Nucleus-Independent Chemical Shift (NICS) values are calculated at the center of a ring to probe the induced magnetic field. Negative NICS values are typically indicative of aromatic character. nih.gov

Electronic descriptors: Indices such as the para-delocalization index (PDI) and the multicenter delocalization index (MCI) quantify the extent of electron sharing between atoms in a cyclic system. mdpi.com

Studies on related parent structures, such as quinoline, have shown that the level of aromaticity can be a crucial feature influencing their chemical behavior and pharmacological activity. mdpi.com For instance, the mechanism of action for some quinoline-based antimalarial drugs is understood to involve π-π stacking interactions, which are sensitive to the aromatic character of the heterocyclic rings. mdpi.com Computational studies on quinoline derivatives have utilized methods like Density Functional Theory (DFT) to calculate indices such as HOMA, NICS, and PDI to differentiate between active and inactive compounds. mdpi.com

Similarly, analyses of other heterocyclic systems, like fluorinated borazines, have employed these aromaticity indices to resolve discrepancies in previous studies and to evaluate the degree of cyclic π-electron delocalization. nih.gov These studies highlight the importance of using multiple indicators for a comprehensive understanding of aromaticity. acs.org

Coordination Chemistry of the 8 6 Chloropyrazin 2 Yl Quinoline Scaffold

Ligand Design Principles for Polyheteroaromatic Systems

The design of polyheteroaromatic ligands like 8-(6-Chloropyrazin-2-yl)quinoline is rooted in the principles of preorganization and the strategic placement of donor atoms. Such ligands, which constrain the donor sites into a conformation suitable for metal binding, often form more stable and selective complexes compared to more flexible analogues. uncw.edu The fusion of multiple aromatic and heteroaromatic rings creates a rigid scaffold that can be systematically modified to fine-tune the electronic and steric properties of the resulting metal complexes.

Chelation Abilities and Potential Coordination Sites (Nitrogen Atoms of Quinoline (B57606) and Pyrazine)

The this compound molecule is anticipated to function as a classic bidentate N,N'-chelating agent. Coordination is expected to occur through the nitrogen atom of the quinoline ring and the proximal nitrogen atom of the pyrazine (B50134) ring (at the N1 position). This arrangement forms a highly stable five-membered chelate ring upon complexation with a metal ion, a motif central to the stability of many coordination compounds, including those of the well-known 2,2'-bipyridine.

Studies on analogous structures, such as 8-(2-pyridyl)quinoline (8PQ) and N-(quinolin-8-yl)pyrazine-2-carboxamide, confirm this bidentate coordination mode. uncw.edutandfonline.com In these systems, the quinoline nitrogen and the nitrogen from the adjacent heterocyclic ring work in concert to bind the metal center. nih.govresearchgate.net The geometry of the resulting chelate ring is a critical factor in determining metal ion selectivity. uncw.edu The rigid framework of this compound preorganizes these two nitrogen donors for effective binding, a key principle in designing ligands for specific applications in catalysis and materials science.

Influence of the Chloro Substituent on Ligand Properties (e.g., Steric and Electronic Effects)

The presence of a chloro substituent on the pyrazine ring significantly modulates the ligand's electronic properties. The chlorine atom acts as an electron-withdrawing group through induction, which decreases the electron density across the pyrazine ring. This, in turn, reduces the basicity, or electron-donating ability, of the pyrazine nitrogen atoms. Studies on simple chloro-pyrazines have demonstrated that such electronic interactions are significant. rsc.org A lower basicity at the coordinating nitrogen could result in weaker metal-ligand bonds compared to an unsubstituted analogue.

From a steric perspective, the chloro group is of moderate size. Its placement at the 6-position of the pyrazine ring is remote from the coordinating nitrogen atom (N1) and the quinoline moiety. Therefore, it is not expected to impart significant steric hindrance that would impede the approach of a metal ion or dictate the coordination geometry of the resulting complex. This strategic placement allows for electronic tuning of the ligand with minimal steric interference at the coordination site.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with the this compound ligand would likely follow standard procedures in coordination chemistry, typically involving the reaction of the ligand with a metal salt in a suitable solvent. The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Coordination with Transition Metal Ions (e.g., Cu, Zn, Co, Ru)

Based on the behavior of analogous N,N'-chelating ligands, this compound is expected to form stable complexes with a wide array of transition metal ions. Analogues like N-(quinolin-8-yl)pyrazine-2-carboxamide have been successfully complexed with copper(II) and zinc(II). tandfonline.com The related 8-(2-pyridyl)quinoline ligand forms complexes with Cu(II), Ni(II), and Zn(II). uncw.edu Furthermore, the quinoline-8-yl scaffold is a component of ligands like 2,6-di(quinolin-8-yl)pyridine (dqp), which forms highly stable and well-characterized complexes with ruthenium(II). researchgate.net Therefore, it is highly probable that this compound will readily coordinate to first-row transition metals such as copper, zinc, cobalt, and nickel, as well as second-row metals like ruthenium. rdd.edu.iqmdpi.com

Determination of Coordination Geometry and Stoichiometry

The stoichiometry and coordination geometry of the resulting complexes are dictated by the preferred coordination number of the metal ion and the metal-to-ligand ratio used in the synthesis. Typical stoichiometries of 1:1, 1:2, and 1:3 (metal:ligand) are possible.

For a metal ion like Cu(II), which favors a coordination number of four, a 1:1 complex of the type [Cu(L)Cl₂] would likely adopt a distorted square planar or tetrahedral geometry. A 1:2 complex, [Cu(L)₂]²⁺, would likely be four-coordinate as well. For octahedral metal ions like Co(II) or Ru(II), 1:2 complexes such as [M(L)₂Cl₂] are anticipated, where the two quinoline-pyrazine ligands occupy four coordination sites and two other ligands (e.g., chloride ions) complete the octahedral sphere. In the case of the analogous N-(quinolin-8-yl)pyrazine-2-carboxamide, both 1:1 Cu(II) and Zn(II) complexes have been characterized. tandfonline.com Ruthenium complexes with related pyridine-quinoline ligands often adopt a six-coordinate, pseudo-octahedral "piano-stool" geometry. mdpi.com

Table 1: Expected Geometries and Stoichiometries for Metal Complexes of 8-Arylquinoline Type Ligands This table is generated based on data from analogous compounds.

Metal Ion Analogue Ligand Stoichiometry (Metal:Ligand) Coordination Geometry Reference(s)
Cu(II) N-(quinolin-8-yl)pyrazine-2-carboxamide 1:1 Square Pyramidal tandfonline.com
Zn(II) N-(quinolin-8-yl)pyrazine-2-carboxamide 1:1 Distorted Trigonal Bipyramidal tandfonline.com
Cu(II) 8-(2-pyridyl)quinoline 1:1 Not Specified uncw.edu
Ni(II) 8-(2-pyridyl)quinoline 1:1 Not Specified uncw.edu
Ru(II) 2,6-di(quinolin-8-yl)pyridine (dqp) 1:2 Distorted Octahedral researchgate.net
Ru(II) 4-substituted-2-(pyridin-2-yl)quinoline 1:1 Pseudo-Octahedral (Piano Stool) mdpi.com

Spectroscopic and Crystallographic Analysis of Metal-Ligand Interactions

The definitive characterization of these complexes relies on spectroscopic and crystallographic methods to probe the metal-ligand interactions directly.

Spectroscopic Analysis:

FT-IR Spectroscopy: Upon coordination to a metal ion, the vibrational frequencies of the ligand are expected to shift. The C=N and C=C stretching vibrations within the quinoline and pyrazine rings would likely shift to higher or lower frequencies, providing clear evidence of the nitrogen atoms' involvement in binding. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes would show bands corresponding to π→π* transitions within the ligand, which may be shifted upon coordination. For d-block metals like copper or ruthenium, new bands corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) would appear. researchgate.net These MLCT bands are particularly prominent in ruthenium(II) complexes and are indicative of the electronic communication between the metal and the ligand.

NMR Spectroscopy: For diamagnetic complexes, such as those with Zn(II), ¹H and ¹³C NMR spectroscopy would show significant shifts in the resonances of the protons and carbons near the coordinating nitrogen atoms compared to the free ligand.

Table 2: Representative Crystallographic Data for an Analogous Copper(II) Complex Data from the [Cu(qpzc)(OAc)]·H₂O complex, where qpzc is the closely related N-(quinolin-8-yl)pyrazine-2-carboxamide ligand.

Parameter Value Reference(s)
Bond Lengths (Å)
Cu—N(quinoline) 2.002 tandfonline.com
Cu—N(pyrazine) 2.031 tandfonline.com
Cu—N(amide) 1.944 tandfonline.com
Cu—O(acetate) 1.968 tandfonline.com
Bond Angles (°)
N(quinoline)—Cu—N(pyrazine) 81.3 tandfonline.com
N(amide)—Cu—N(quinoline) 162.7 tandfonline.com

This detailed structural information is crucial for understanding the fundamental properties of the complexes and for rationally designing new materials with targeted functions.

Applications in Catalysis

Currently, there is a lack of available scientific literature detailing the investigation of This compound or its corresponding metal complexes as catalysts or ligands in organic reactions. Searches of chemical databases and scientific journals did not yield any specific examples of its application in transformations such as cross-coupling reactions, hydrogenations, or photocatalysis.

The broader classes of quinoline- and pyrazine-containing ligands have been independently studied for their catalytic prowess. For instance, various quinoline derivatives have been successfully employed as ligands in transition metal catalysis, influencing the efficiency and selectivity of reactions like C-H activation and transfer hydrogenation. Similarly, pyrazine-based ligands have been shown to modulate the electronic properties of metal centers and, in some cases, participate directly in catalytic cycles through metal-ligand cooperation.

However, the specific combination of a quinoline ring and a chloropyrazine ring in the form of This compound as a ligand for catalytic applications remains an open area of research.

Given the absence of studies on the catalytic applications of This compound , there is consequently no information available regarding the mechanistic role of this ligand in any catalytic cycles. Mechanistic investigations are contingent on the prior establishment of a compound's catalytic activity. Without data on its performance in specific reactions, any discussion of its potential role in substrate activation, stabilization of intermediates, or influence on the rate-determining step would be purely speculative.

Future research in this area would be necessary to first identify any catalytic activity of This compound -metal complexes and subsequently elucidate the mechanistic pathways involved. Such studies would shed light on how the electronic and steric properties of this particular pyrazinyl-quinoline scaffold contribute to catalysis.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized quinolines is a mature field, yet the development of environmentally benign and efficient methods remains a critical goal. researchgate.netmdpi.com Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and produce significant waste. rsc.orgnih.gov Future research should focus on modern, sustainable approaches for the synthesis of 8-(6-Chloropyrazin-2-yl)quinoline.

Green chemistry principles can be applied through various strategies, including the use of microwave irradiation to accelerate reaction times and reduce energy consumption. nih.gov The exploration of alternative, greener solvents to replace hazardous ones is another crucial avenue. mdpi.comsmolecule.com Catalytic methods, particularly those employing earth-abundant metals, offer a promising path toward sustainability. For instance, the development of a palladium- or copper-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, between an 8-substituted quinoline (e.g., 8-bromoquinoline (B100496) or quinoline-8-boronic acid) and a suitable 2,6-disubstituted pyrazine (B50134) derivative would be a primary objective. molport.com The optimization of such catalytic systems for high yield, selectivity, and catalyst recyclability will be paramount.

Synthetic StrategyPotential Advantages for this compound SynthesisKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yields, reduced side reactions.Optimization of reaction parameters (temperature, time, power) for specific coupling reactions.
Green Solvent Utilization Reduced environmental impact and improved safety profile.Screening of bio-based solvents or water as a reaction medium.
Homogeneous/Heterogeneous Catalysis High efficiency and selectivity, potential for catalyst recycling. molbase.comDevelopment of robust and reusable catalysts, such as supported metal nanoparticles or metal-organic frameworks (MOFs).
Flow Chemistry Precise control over reaction conditions, enhanced safety, and scalability.Design and implementation of a continuous flow process for the key synthetic steps.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts and accelerating the discovery of new functional materials. nih.gov For this compound, advanced computational modeling can provide invaluable insights into its potential applications. nih.gov

Density Functional Theory (DFT) and other quantum-chemical methods can be employed to calculate a range of molecular properties. wikipedia.org These calculations can predict the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its photophysical and electronic properties. wikipedia.org This information can help to assess its suitability for use in optoelectronic devices. Furthermore, computational models can predict the molecule's geometry, vibrational frequencies, and NMR spectra, aiding in its experimental characterization. The rational design of new nitrogen-containing heterocyclic compounds is an emerging area where such predictive modeling is essential.

Computational MethodPredicted Property for this compoundPotential Application
Density Functional Theory (DFT) HOMO/LUMO energies, electron density distribution, electrostatic potential.Prediction of electronic and photophysical properties for optoelectronic materials.
Time-Dependent DFT (TD-DFT) Excited state energies, absorption and emission spectra.Design of fluorescent probes and organic light-emitting diode (OLED) materials.
Molecular Dynamics (MD) Simulations Conformational analysis, intermolecular interactions, solvation effects.Understanding self-assembly behavior and interactions with biological targets.
Quantum Theory of Atoms in Molecules (QTAIM) Nature of chemical bonds and non-covalent interactions.Elucidating the forces driving supramolecular assembly.

Exploration of Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity. nih.gov The development of an MCR strategy for the synthesis of this compound or its derivatives would represent a significant advancement in its accessibility.

Future research could explore the feasibility of a convergent MCR that brings together the quinoline and pyrazine moieties in one pot. For instance, a modified Friedländer or a Povarov-type reaction could potentially be designed. mdpi.comnih.gov A hypothetical MCR could involve the reaction of a 2-aminoaryl ketone, an aldehyde, and an amine functionalized with the chloropyrazine core. The discovery and optimization of such an MCR would not only provide an efficient route to the target molecule but also open up avenues for creating a library of related compounds for screening in various applications. mdpi.com

Integration of the Pyrazinylquinoline Scaffold into Advanced Chemical Materials (e.g., Optoelectronic, Supramolecular Assemblies)

The unique structural and electronic features of this compound make it an attractive candidate for incorporation into advanced materials. The fused aromatic system and the presence of multiple nitrogen atoms suggest potential applications in optoelectronics and supramolecular chemistry.

The pyrazinylquinoline scaffold can act as a bidentate or tridentate ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. molport.com The resulting materials could exhibit interesting properties such as luminescence, porosity, or catalytic activity. The investigation of its coordination chemistry with various metal ions would be a fruitful area of research.

In the realm of supramolecular chemistry, the potential for this compound to participate in self-assembly processes through hydrogen bonding, π-π stacking, and other non-covalent interactions is high. Understanding and controlling these interactions could lead to the formation of well-defined supramolecular architectures with tailored properties. The planar, electron-deficient nature of the pyrazine ring coupled with the more electron-rich quinoline system could lead to interesting charge-transfer interactions, which are desirable for organic electronic materials. nih.gov The exploration of this compound as a component in organic light-emitting diodes (OLEDs), sensors, or other functional materials is a promising future direction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-(6-Chloropyrazin-2-yl)quinoline, and how can reaction conditions be optimized?

  • Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) are frequently employed to introduce chloropyrazine substituents to the quinoline core. For example, coupling 8-bromoquinoline with 6-chloropyrazine-2-boronic acid under palladium catalysis in a mixed solvent system (THF/H₂O) at 80–100°C yields the target compound. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
  • Optimization : Adjusting catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), base selection (K₂CO₃ or Cs₂CO₃), and reaction time (12–24 hrs) can improve yields. Monitoring by TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions and purity.
  • IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves molecular geometry and intermolecular interactions. SHELXL refinement is ideal for small-molecule structures .

Q. What are the primary biological or material science applications of this compound derivatives?

  • Antimicrobial Agents : Derivatives show activity against fungal biofilms (e.g., Candida auris) via triazole-bridged click chemistry .
  • Coordination Chemistry : The chloropyrazine moiety acts as a ligand for transition metals (e.g., Ru²⁺), enabling catalytic or luminescent applications .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking guide the design of this compound derivatives with enhanced properties?

  • DFT Calculations : Optimize geometry and predict electronic properties (HOMO-LUMO gaps) using Gaussian or ORCA software. Compare experimental vs. calculated IR/NMR spectra to validate structures .
  • Molecular Docking : Screen derivatives against protein targets (e.g., Candida HSP90) to prioritize synthesis. AutoDock Vina or Schrödinger Suite are recommended .

Q. What strategies resolve contradictions in biological activity data for quinoline-based compounds across studies?

  • Data Normalization : Standardize assay conditions (e.g., pH, solvent controls) to minimize variability .
  • Structure-Activity Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating groups) with activity trends. For example, steric hindrance from pyrazine orientation may reduce binding affinity .

Q. How does the orientation of the chloropyrazine substituent influence the electronic and steric properties of this compound?

  • Electronic Effects : Pyrazine’s electron-deficient nature lowers the quinoline ring’s HOMO energy, enhancing electrophilic reactivity. UV-Vis spectroscopy and cyclic voltammetry quantify these changes .
  • Steric Effects : X-ray crystallography reveals that axial vs. equatorial pyrazine placement alters ligand-metal coordination geometries, impacting catalytic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.